5,5-Difluoro-2-methylcycloheptan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5-difluoro-2-methylcycloheptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O/c1-6-2-4-8(9,10)5-3-7(6)11/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHHCNXCAWSWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CCC1=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,5 Difluoro 2 Methylcycloheptan 1 One and Its Structural Congeners
Direct Fluorination Strategies on Cycloheptanone (B156872) Precursors
The direct introduction of fluorine onto a pre-formed cycloheptanone ring system represents a common and often efficient approach to synthesizing fluorinated ketones. These methods can be broadly classified based on the nature of the fluorine source as either electrophilic or nucleophilic.
Electrophilic Fluorination Approaches and Reagent Development for Cyclic Ketones
Electrophilic fluorination is a widely employed strategy for the synthesis of α-fluorinated carbonyl compounds. numberanalytics.com This method typically involves the reaction of an enol or enolate derivative of the ketone with an electrophilic fluorine source ("F+"). A variety of reagents have been developed for this purpose, with N-F reagents being particularly prominent due to their relative ease of handling and reactivity.
One of the most common and effective electrophilic fluorinating agents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). sapub.orgscispace.com The reaction mechanism is believed to involve the attack of the enol or enolate of the cyclic ketone on the electrophilic fluorine atom of the Selectfluor® reagent. sapub.orgscispace.com The reactivity of the ketone substrate is influenced by both steric and electronic factors. sapub.orgscispace.com For instance, cyclic β-diketones, which readily form enols, can undergo fluorination under mild conditions, though this can sometimes lead to difluorination. sapub.orgscispace.com The general procedure for fluorination with Selectfluor® often involves dissolving the reagent in a solvent like acetonitrile, followed by the addition of the ketone substrate. sapub.org The reaction can be run at room temperature or under reflux, with reaction times varying from hours to days. researchgate.net
The choice of reaction conditions can be crucial for achieving the desired level of fluorination. For the synthesis of a gem-difluoro compound like 5,5-Difluoro-2-methylcycloheptan-1-one, this would likely involve a two-step process: monofluorination followed by a second fluorination event at the same carbon. Alternatively, conditions that promote difluorination directly could be sought. The ketone carbonyl group, however, generally deactivates substrates towards radical-based fluorinations, especially at positions close to it. rsc.org
| Reagent | Common Name/Acronym | Typical Reaction Conditions |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Acetonitrile, room temperature to reflux |
| N-Fluorobenzenesulfonimide | NFSI | Various organic solvents, often with a catalyst |
| N-Fluorodibenzenesulfonimide | NFDS | Similar to NFSI |
Nucleophilic Fluorination Techniques for Carbonyl Systems and Potential Adaptation
Nucleophilic fluorination offers an alternative approach to introducing fluorine. numberanalytics.com In this case, a nucleophilic fluoride (B91410) source ("F-") is used to displace a leaving group or open an epoxide. For the synthesis of gem-difluorinated ketones, a common precursor is a corresponding dithioketal, which can be converted to the difluoro compound using reagents like bromine trifluoride or sulfur tetrafluoride. Another approach involves the deoxofluorination of a suitable precursor, such as a hydroxyketone or an enol ether.
While traditional syntheses of α-fluorinated carbonyl compounds have heavily relied on electrophilic fluorinating agents, recent advancements have explored reversing the polarity of the enolate partner to that of an enolonium, enabling the use of nucleophilic fluorinating agents for direct chemoselective α-C-H-fluorination of amides. nih.gov This umpolung strategy could potentially be adapted for ketones. acs.org The development of hypervalent iodine catalysis has emerged as a redox umpolung alternative, allowing the use of nucleophilic fluorine sources for the direct α-fluorination of carbonyl compounds. acs.org
The application of nucleophilic fluorination to generate this compound would likely involve a precursor such as 2-methylcycloheptane-1,5-dione or a derivative with a suitable leaving group at the 5-position. Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® could be employed for the deoxofluorination of a corresponding diol or hydroxyketone precursor. nih.gov
Catalytic Asymmetric Fluorination for Stereocontrol at Alpha-Positions
When the target molecule contains stereocenters, as is the case with this compound (with a chiral center at the 2-position), controlling the stereochemistry of the fluorination step is crucial. Catalytic asymmetric fluorination has emerged as a powerful tool for this purpose. acs.org This approach often utilizes a chiral catalyst to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.
Organocatalysis has been particularly successful in the enantioselective α-fluorination of cyclic ketones. princeton.edunih.gov Chiral primary amines, such as those derived from Cinchona alkaloids, have been shown to be effective catalysts. princeton.edunih.gov The mechanism involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then reacts with an electrophilic fluorine source, such as NFSI, with the facial selectivity being controlled by the chiral catalyst. princeton.edu This methodology has been successfully applied to five-, six-, and seven-membered cyclic ketones. nih.gov For 2-fluoro-cycloheptanone, excellent enantioselectivity (98% ee) has been achieved, although competing difluorination can be an issue. nih.gov
| Substrate | Catalyst System | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cycloheptanone | Primary amine functionalized Cinchona alkaloid | NFSI | 98% | nih.gov |
| Cyclopentanone | Primary amine functionalized Cinchona alkaloid | NFSI | 88% | nih.gov |
| β-ketoesters | Chiral Palladium Complex | N-Fluorobenzenesulfonimide | 83-94% | acs.org |
De Novo Construction of the this compound Skeleton
Instead of modifying a pre-existing seven-membered ring, an alternative strategy involves building the difluorinated cycloheptanone skeleton from smaller, pre-fluorinated building blocks. This approach can offer advantages in terms of controlling the position of the fluorine atoms and can provide access to structures that are difficult to obtain through direct fluorination.
Cyclization Reactions Utilizing Pre-fluorinated Building Blocks
The use of fluorine-containing building blocks is a cornerstone of modern organofluorine synthesis. nih.gov These building blocks can be either cyclic or acyclic molecules that already contain the desired fluorine atoms. The synthesis of the target cycloheptanone would then involve a cyclization reaction to form the seven-membered ring.
A variety of cyclization strategies could be envisioned. For example, an intramolecular aldol (B89426) condensation, Dieckmann condensation, or a ring-closing metathesis reaction of a suitably functionalized and fluorinated acyclic precursor could be employed. The synthesis of fluorinated cycloheptane (B1346806) building blocks has been achieved from readily accessible starting materials through methods like ring homologation of six-membered rings or deoxofluorination of appropriate seven-membered cyclic ketones. researchgate.net Halofluorination reactions can also be used to generate vicinal halofluorides, which are versatile intermediates for further transformations and cyclizations. nih.govbeilstein-journals.org
Synthetic Routes Initiated from Difluorinated Alkenes and Analogous Substrates
Difluorinated alkenes are valuable substrates for the construction of fluorinated carbocycles through cycloaddition reactions. researchgate.net These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings, and analogous strategies can be adapted for the synthesis of larger rings.
For the construction of a seven-membered ring, a [4+3] or a [5+2] cycloaddition could be employed. For instance, a reaction between a difluorinated diene or a related four-atom component and a three-atom component could lead to the cycloheptanone skeleton. While thermal [2+2] cycloadditions are often difficult, photochemical cycloadditions can be effective. libretexts.org The reactivity of fluorinated alkenes in cycloaddition reactions is often enhanced due to the electron-withdrawing nature of the fluorine atoms. mdpi.com Asymmetric [2+1] cycloaddition reactions of alkenes with difluoroalkyl-substituted carbenes have also been developed, providing access to enantioenriched difluoroalkyl-substituted cyclopropanes, which could serve as precursors to larger rings. nih.gov
Ring Expansion and Contraction Methodologies for Fluorinated Carbocycles
Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing carbocyclic systems that may be challenging to construct through conventional cyclization methods. These strategies are particularly relevant for the synthesis of medium-sized rings, such as the cycloheptane core of the target molecule.
One-carbon homologation, the process of extending a carbon chain by a single carbon atom, is a well-established method for the ring expansion of cyclic ketones. bohrium.comacs.org Among the various reagents used for this transformation, diazoalkanes, particularly diazomethane (B1218177) and trimethylsilyldiazomethane (B103560), are prominent. researchgate.netnih.govyoutube.com
A notable example of this strategy is the synthesis of a difluorinated cyclooctanone, a structural congener of the target molecule, via a one-carbon ring expansion of a difluorocycloheptanone. nih.govacs.org In this work, the reaction of a gem-difluorinated cycloheptanone derivative with trimethylsilyldiazomethane in the presence of trimethylaluminum (B3029685) as a Lewis acid promoter, followed by acidic workup, afforded the corresponding difluorocyclooctanone. nih.govacs.org This homologation reaction serves as a key step in the synthesis of difluorinated cyclooctynes, which are valuable reagents in bioorthogonal chemistry. nih.gov The reaction proceeds readily on substituted difluorocycloheptanone and larger difluorocyclooctanone substrates. nih.gov
Another classical method for one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. wikipedia.orgsynarchive.comnumberanalytics.com This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.orgwikipedia.org The reaction proceeds through the diazotization of the primary amine, followed by the loss of nitrogen gas to form a primary carbocation. Subsequent rearrangement via migration of one of the adjacent ring carbons leads to the ring-expanded ketone. wikipedia.org This method is particularly useful for the synthesis of five, six, and seven-membered rings. wikipedia.org
The table below summarizes representative one-carbon homologation reactions for the ring expansion of cycloalkanones.
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| gem-Difluorocycloheptanone derivative | Trimethylsilyldiazomethane, Trimethylaluminum | CH2Cl2, -78 °C to rt | gem-Difluorocyclooctanone derivative | Not Reported | nih.govacs.org |
| Cyclohexanone | Diazomethane | Diethyl ether | Cycloheptanone | 65-70 | researchgate.net |
| 1-(Aminomethyl)cyclohexanol | Nitrous Acid (from NaNO2, HCl) | Aqueous solution | Cycloheptanone | 60-70 | wikipedia.orglibretexts.org |
The stereochemical outcome of ring expansion reactions is a critical consideration, particularly when constructing complex molecules with defined three-dimensional structures. The presence of fluorine atoms can significantly influence the conformational preferences and reactivity of the carbocyclic ring, thereby impacting the stereoselectivity of the rearrangement. nih.gov
In the Tiffeneau-Demjanov rearrangement, the migratory aptitude of the adjacent carbon atoms and the stereochemistry of the starting amino alcohol play a crucial role in determining the regioselectivity and stereochemical outcome of the reaction. It has been demonstrated that the migrating group generally retains its configuration during the rearrangement. libretexts.org Therefore, the stereochemistry of the resulting cycloheptanone will be dictated by the stereocenter of the migrating carbon in the starting 1-aminomethyl-cycloalkanol. For a substituted cycloalkanol, the migration of the more substituted carbon is often preferred. libretexts.org
While specific studies on the stereochemical control in the ring enlargement of this compound precursors are not extensively documented, the principles of stereocontrol in related systems offer valuable insights. For instance, in the ring opening of fluorinated aziridines, the stereochemical behavior is dependent on the substitution pattern of the substrate. researchgate.netrsc.org These findings underscore the importance of substrate control in directing the stereochemical course of reactions involving fluorinated cyclic systems. The gauche effect and anomeric effects involving fluorine can also play a significant role in dictating the conformational preferences of the transition states in these rearrangements, thereby influencing the stereochemical outcome.
Remote Functionalization and Late-Stage Fluorination Methodologies Applicable to Analogues of this compound
Remote functionalization and late-stage fluorination are powerful strategies for the synthesis of complex fluorinated molecules. rsc.orgnih.govmpg.de These methods allow for the introduction of fluorine or other functional groups at positions distant from existing functionality, often in the final stages of a synthetic sequence. nih.gov Such approaches are highly valuable for the structural diversification of bioactive molecules.
Several methodologies have been developed for remote C-H fluorination. One notable approach involves the use of manganese catalysts. researchgate.netbeilstein-journals.orgnih.gov For instance, manganese porphyrin catalysts have been shown to effect the fluorination of unactivated aliphatic C-H bonds using fluoride ions as the fluorine source. beilstein-journals.orgnih.gov The reaction is proposed to proceed through a high-valent oxo-manganese intermediate that abstracts a hydrogen atom, followed by trapping of the resulting carbon radical by a manganese-fluoride species. beilstein-journals.org This method has been successfully applied to the late-stage fluorination of complex molecules, including steroids. beilstein-journals.org
Photocatalysis has also emerged as a powerful tool for remote C-H functionalization. rsc.orgnih.govethz.chresearchgate.netethz.ch In one example, ketones can act as directing groups for the photocatalytic C(sp³)–H fluorination at the β- and γ-positions using Selectfluor as the fluorine source and benzil (B1666583) as the photocatalyst under visible light irradiation. rsc.orgnih.gov This method relies on the conformational rigidity of the substrate to bring specific C-H bonds into proximity with the photoexcited ketone.
Another strategy for remote functionalization involves an acyl migration process. acs.org This method has been applied to the functionalization of seven-membered rings, where an exocyclic acyl group can migrate to a remote position via a radical-mediated process. acs.org This approach has been used for the iterative functionalization of a cycloheptane scaffold, including the introduction of fluorine atoms. acs.org
The table below provides an overview of selected remote functionalization and late-stage fluorination methodologies.
| Substrate Type | Reagent/Catalyst | Functionalization | Position | Reference |
| Aliphatic C-H bonds | Mn(TMP)Cl, AgF, TBAF | Fluorination | Remote C(sp³)-H | beilstein-journals.orgnih.gov |
| Rigid cyclic ketones | Selectfluor, Benzil (photocatalyst) | Fluorination | β- and γ-C(sp³)-H | rsc.orgnih.gov |
| 1-Acyl-2-methylcycloheptane | (RO)₂POH, N-alkoxypyridinium salt | Acyl Migration | δ- and ε-positions | acs.org |
Advanced Studies on the Reactivity and Reaction Mechanisms of 5,5 Difluoro 2 Methylcycloheptan 1 One
Mechanistic Insights into Carbonyl Reactivity Modulation by gem-Difluorination
The presence of the CF2 group at the 5-position of the cycloheptanone (B156872) ring introduces significant electronic perturbations that directly influence the reactivity of the distal carbonyl group. These changes are primarily rooted in the high electronegativity of fluorine.
The two fluorine atoms in the 5,5-difluoro moiety exert a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond framework of the cycloheptanone ring. This effect reduces electron density at the carbonyl carbon, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. The influence of the CF2 group on the acidity and basicity of functional groups in cyclic systems has been well-documented, and this principle extends to the modulation of electrophilic centers. researchgate.netnih.gov While direct experimental data for 5,5-Difluoro-2-methylcycloheptan-1-one is scarce, computational models consistently predict that gem-difluorination enhances the partial positive charge on the carbonyl carbon compared to its non-fluorinated analog.
Table 1: Conceptual Comparison of Electronic Properties This interactive table illustrates the expected electronic effects of gem-difluorination on the cycloheptanone core.
| Compound | Key Feature | Expected Effect on Carbonyl Carbon | Consequence for Reactivity |
| 2-Methylcycloheptan-1-one | Alkyl group (electron-donating) | Slight decrease in electrophilicity | Lower reactivity towards nucleophiles |
| This compound | gem-Difluoro group (electron-withdrawing) | Significant increase in electrophilicity (larger δ+) | Enhanced reactivity towards nucleophiles |
Given the enhanced electrophilicity of the carbonyl carbon, this compound is expected to readily undergo nucleophilic addition reactions. The stereochemical outcome of such additions is complex, governed by the flexible conformation of the seven-membered ring and the steric influence of the methyl group at the C2 position. Nucleophilic attack on cyclic ketones can occur from two faces, leading to axial or equatorial addition products. researchgate.net
For this compound, the following factors dictate stereoselectivity:
Steric Hindrance: The methyl group at the C2 position will sterically hinder one face of the carbonyl group, directing the incoming nucleophile to the less hindered face.
Ring Conformation: The cycloheptanone ring exists in a dynamic equilibrium of several low-energy conformations (e.g., twist-chair). The gem-difluoro group can influence this conformational preference, which in turn affects the accessibility of the carbonyl faces.
Electronic Effects: Stabilizing electronic interactions in the transition state, such as minimizing torsional strain between the forming bond and adjacent bonds, also play a crucial role in determining the trajectory of the nucleophile. researchgate.net
The interplay of these effects means that the diastereoselectivity of nucleophilic additions (e.g., reduction with hydrides or addition of organometallic reagents) will be highly dependent on the specific nucleophile and reaction conditions.
Alpha-Functionalization Reactions and Regioselectivity Adjacent to the Carbonyl
The protons on the carbons alpha to the carbonyl group (C2 and C6) are acidic and can be removed by a strong base to form a nucleophilic enolate, which can then be functionalized. libretexts.org
The presence of two distinct alpha-carbons (C2 and C6) in this compound allows for the formation of two different enolates, raising the issue of regioselectivity.
Kinetic Enolate: The kinetic enolate is formed by the fastest deprotonation reaction, which typically involves the removal of the least sterically hindered proton. In this molecule, the protons at C6 are more accessible than the single proton at the tertiary C2 center. Therefore, using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) is expected to selectively generate the less substituted C6-enolate. youtube.com The electron-withdrawing effect of the CF2 group at C5 would further increase the acidity of the C6 protons, reinforcing this kinetic preference.
Thermodynamic Enolate: The thermodynamic enolate is the more stable, more substituted enolate. Formation of the C2-enolate would result in a more substituted double bond, making it the thermodynamically favored product. This enolate can be formed by allowing the system to equilibrate, for instance, by using a smaller base or higher temperatures, which enables proton exchange between the initial kinetic enolate and any remaining ketone. libretexts.org
Once formed, these enolates can act as potent nucleophiles in SN2 reactions with electrophiles such as methyl iodide or allyl bromide to achieve alpha-alkylation or alpha-allylation, respectively, forming a new carbon-carbon bond. openstax.orgyoutube.com
Table 2: Regioselective Enolate Formation and Subsequent Alkylation This table outlines the conditions and expected major products for the regioselective functionalization of this compound.
| Condition | Base | Temperature | Enolate Formed (Major) | Subsequent Alkylation Product (with R-X) |
| Kinetic Control | Lithium Diisopropylamide (LDA) | Low (-78 °C) | Less substituted (at C6) | 6-Alkyl-5,5-difluoro-2-methylcycloheptan-1-one |
| Thermodynamic Control | Sodium Hydride (NaH) | High (e.g., 25 °C) | More substituted (at C2) | 2-Alkyl-5,5-difluoro-2-methylcycloheptan-1-one |
When functionalization occurs at the C6 position, a new stereocenter is created. The stereochemical outcome of this process is controlled by the existing stereocenter at C2. The enolate intermediate is planar at the C5-C6-C1 segment. The incoming electrophile will preferentially approach from the face opposite to the methyl group at C2 to minimize steric clash. This results in diastereocontrol, leading to the formation of one diastereomer in excess. The degree of this control depends on the effective steric bulk of the C2-methyl group as dictated by the ring's conformation.
Transformations Involving the gem-Difluoro Group within the Cycloheptanone Ring
The carbon-fluorine bond is exceptionally strong, rendering the gem-difluoro group highly stable and generally unreactive under many conditions. nih.gov However, it is not entirely inert and can participate in specific transformations. While gem-difluorides are typically stable to alkali, certain molecular contexts can facilitate their reactivity. rsc.org For instance, the hydrolysis of gem-difluoro groups back to a carbonyl moiety has been observed, particularly when the group is activated by neighboring functionalities or ring strain. rsc.org In the case of this compound, forcing conditions (e.g., strong acid) could potentially induce hydrolysis of the CF2 group, which would yield the corresponding 2-methylcycloheptane-1,5-dione. Other potential, though challenging, transformations could include reductive defluorination or elimination reactions under specialized conditions.
Fluorine Migration and Elimination Pathways in Cycloheptanone Systems
The stability of the C-F bond generally makes fluorine migration uncommon without significant activation. However, in cationic intermediates, such migrations are known to occur. For this compound, protonation of the carbonyl oxygen could initiate rearrangements. Theoretical studies on simpler systems suggest that fluorine migration can proceed through four-membered cyclic transition states. nih.govresearchgate.net In a cycloheptanone framework, such a rearrangement could be facilitated by the ring's flexibility, potentially leading to the formation of regioisomeric fluorinated ketones.
Elimination pathways, primarily dehydrofluorination, represent a more common reaction manifold for fluorinated alkanes under basic conditions. For the title compound, the presence of protons on C4 and C6 makes it susceptible to base-induced elimination of hydrogen fluoride (B91410) (HF). The regioselectivity of this elimination would be influenced by the acidity of the adjacent protons and the stability of the resulting fluoroalkene. It is plausible that the protons on C6 are more sterically accessible, potentially favoring the formation of a Δ⁵⁻⁶ double bond.
Table 1: Plausible Elimination and Migration Pathways
| Pathway | Proposed Mechanism | Key Intermediates/Transition States | Potential Products |
|---|---|---|---|
| Fluorine Migration | Acid-catalyzed rearrangement following carbonyl protonation. | Fluorocycloalkyl cation, four-membered cyclic transition state. nih.gov | Regioisomeric difluoro-methylcycloheptanones. |
| Dehydrofluorination (E2) | Base-induced elimination of HF. | Carbanion intermediate or concerted transition state. | 5-Fluoro-2-methylcyclohept-4-en-1-one or 5-Fluoro-2-methylcyclohept-5-en-1-one. |
Comparative Reactivity of C-F Bonds in the this compound Scaffold
The carbon-fluorine bond is the strongest single bond to carbon, rendering alkyl fluorides generally inert to standard SN2 nucleophilic substitution. cas.cn The two C-F bonds in this compound are chemically equivalent in a symmetric conformation but could become diastereotopic depending on the ring's puckering. Cleavage of these bonds is exceptionally challenging and typically requires transition-metal catalysis or specialized reagents that can overcome the high bond dissociation energy. nih.govchem8.orgmdpi.comresearchgate.netnih.gov
Compared to other halogens, the reactivity of the C-F bond is significantly lower. This is due to the high electronegativity of fluorine, which results in a short, strong, and polarized bond with a poor leaving group ability for the fluoride ion. cas.cn While α-haloketones are highly activated towards substitution, the gem-difluoro group in the title compound is at the γ-position relative to the carbonyl group. beilstein-journals.orgnih.gov Any electronic activation from the ketone would be minimal and inductive in nature. Intramolecular nucleophilic substitution has been shown to be effective for C-F bond cleavage in other systems, particularly in the formation of 5- and 6-membered rings, but would not be a primary pathway for this specific scaffold without further functionalization. cas.cnorganic-chemistry.org
Table 2: Comparative Carbon-Halogen Bond Dissociation Energies (BDE)
| Bond (in CH₃-X) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity as Leaving Group |
|---|---|---|
| C-F | ~110 | 1 |
| C-Cl | ~84 | 200 |
| C-Br | ~71 | 10,000 |
| C-I | ~57 | 30,000 |
Transannular Reactions and Conformational Effects in the Seven-Membered Ring System
Seven-membered rings like cycloheptane (B1346806) are conformationally complex, existing as an equilibrium of twist-chair (TC) and twist-boat (TB) conformations, with relatively low barriers for interconversion. acs.orgacs.orgresearchgate.net The introduction of a carbonyl group, a methyl group at C2, and a gem-difluoro group at C5 significantly influences this conformational landscape. The bulky and polar CF₂ group will likely prefer a position that minimizes steric and dipolar interactions within the ring.
This conformational flexibility makes medium-sized rings (8-11 members) prone to transannular reactions, where a reaction occurs across the ring. youtube.com While seven-membered rings are less susceptible than slightly larger rings, the proximity of certain atoms in specific conformations can enable such pathways. nih.gov For this compound, a plausible transannular reaction could involve a hydride shift from C5 to an electrophilic center, for instance, a carbocation generated at C1 via carbonyl chemistry. The feasibility of such a reaction is highly dependent on the preferred conformation that brings the relevant atoms into close spatial proximity. Computational studies are essential to determine the relative energies of the various conformers and the transition states for these potential cross-ring reactions. acs.org
Kinetic and Mechanistic Investigations of this compound Transformations
Elucidation of Rate-Determining Steps in Complex Reaction Sequences
Kinetic studies are crucial for understanding the mechanisms of reactions involving this compound. scispace.comnih.gov For a multi-step transformation, identifying the rate-determining step (RDS) provides insight into the highest energy barrier along the reaction coordinate.
Enolate Formation: For base-catalyzed reactions at the α-positions (C2 and C6), the rate of proton abstraction to form the enolate would be the RDS. The acidity of the α-protons is influenced by the inductive effect of the gem-difluoro group.
C-F Bond Cleavage: In any transformation requiring the substitution of a fluorine atom, the cleavage of the high-energy C-F bond would almost certainly be the rate-determining step. cas.cn
Identification and Characterization of Reaction Intermediates
The detection and characterization of transient intermediates are key to confirming a proposed reaction mechanism. For reactions of this compound, several types of intermediates could be anticipated:
Tetrahedral Intermediates: Formed during nucleophilic addition to the carbonyl group. These are typically short-lived but can be observed using low-temperature spectroscopic techniques.
Enolates/Enols: Generated under basic or acidic conditions, respectively. researchgate.netsapub.org These are key intermediates in α-functionalization reactions. Their formation can be monitored by NMR spectroscopy or trapping experiments.
Carbocationic Intermediates: Plausible in highly acidic media or during rearrangement reactions. nih.gov Their high reactivity makes direct observation difficult, often relying on computational modeling and product analysis for inferential evidence.
Computational Prediction and Validation of Reaction Pathways and Energy Profiles
Given the complexity of the cycloheptanone system, computational chemistry provides an invaluable tool for exploring potential reaction mechanisms. chemrxiv.org Density Functional Theory (DFT) calculations can be employed to map the potential energy surface for various transformations. methodist.edu This allows for:
Validation of Pathways: Comparing the calculated activation energies for competing pathways (e.g., SN2 vs. elimination) can predict the major reaction product.
Transition State Analysis: The geometries of transition states can be calculated, providing a detailed picture of the bond-forming and bond-breaking processes.
Conformational Searching: Identifying the lowest energy conformations of reactants, intermediates, and products is crucial for accurate energy profiling. acs.orgresearchgate.net
Table 3: Hypothetical Calculated Activation Barriers (ΔG‡) for Competing Pathways
| Reaction | Proposed Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Reaction with NaOMe | Nucleophilic addition to C=O | 18.5 | Favored under kinetic control |
| E2 Elimination of HF | 25.2 | Minor pathway | |
| Reaction in H₂SO₄ | Transannular Hydride Shift | 30.1 | Possible at high temperatures |
| Fluorine Migration | 35.8 | Highly disfavored |
Spectroscopic and Computational Characterization of 5,5 Difluoro 2 Methylcycloheptan 1 One
X-ray Crystallographic Studies of 5,5-Difluoro-2-methylcycloheptan-1-one Derivatives.
Investigation of Intermolecular Interactions and Crystal Packing Architectures.
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Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. By identifying characteristic vibrational frequencies, these methods allow for the confirmation of key functional groups and provide insights into the molecule's conformational preferences.
The most prominent feature in the IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. libretexts.orgorgchemboulder.com However, the presence of the strongly electronegative gem-difluoro group at the C5 position is expected to induce a significant shift to a higher wavenumber (hypsochromic shift). The inductive effect of the fluorine atoms withdraws electron density from the adjacent carbon atoms, leading to a shortening and strengthening of the C=O bond, which in turn increases the vibrational frequency. This effect is well-documented in fluorinated ketones. sapub.org Therefore, the C=O stretch for this compound is predicted to be in the range of 1730-1750 cm⁻¹.
The carbon-fluorine (C-F) bonds introduce strong, characteristic bands in the fingerprint region of the IR spectrum, typically between 1100 and 1000 cm⁻¹. The symmetric and asymmetric stretching vibrations of the CF₂ group are expected to be particularly intense in the IR spectrum due to the large change in dipole moment associated with these motions. In Raman spectroscopy, these C-F vibrations may be weaker but still observable.
Other expected vibrational modes include the C-H stretching vibrations of the methyl and methylene (B1212753) groups, which appear in the 3000-2850 cm⁻¹ region, and various bending (scissoring, wagging, twisting) and rocking vibrations throughout the fingerprint region (below 1500 cm⁻¹).
Crucially, vibrational spectroscopy can also distinguish between different stable conformers of the cycloheptanone (B156872) ring. Each conformer possesses a unique three-dimensional structure, resulting in a distinct set of vibrational frequencies. While many bands may overlap, subtle differences, particularly in the fingerprint region, can be resolved. Through variable-temperature spectroscopic studies, it is possible to observe changes in the relative intensities of bands corresponding to different conformers, allowing for the determination of their relative thermodynamic stabilities.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| C-H Stretch | -CH₃, -CH₂- | 3000 - 2850 | Medium | Strong |
| C=O Stretch | Ketone | 1750 - 1730 | Strong, Sharp | Medium |
| C-H Bend | -CH₃, -CH₂- | 1470 - 1350 | Medium | Medium |
| C-F Asymmetric Stretch | -CF₂- | 1100 - 1000 | Strong | Weak |
| C-F Symmetric Stretch | -CF₂- | Strong | Medium |
Comprehensive Computational Chemistry Investigations
To complement spectroscopic data and gain a deeper understanding of the molecule's properties at an atomic level, comprehensive computational chemistry investigations are indispensable. These methods provide detailed information on electronic structure, conformational landscapes, and dynamic behavior that is often inaccessible through experimental means alone.
Density Functional Theory (DFT) has become a standard method for accurately predicting the properties of organic molecules. inpressco.com Using a functional such as B3LYP combined with a Pople-style basis set like 6-31G(d,p) or a more extensive one (e.g., aug-cc-pVTZ) provides a robust balance between computational cost and accuracy for systems of this size. ccu.edu.twresearchgate.netscirp.org
DFT calculations would be employed to determine the optimized ground-state geometry of this compound. These calculations yield key structural parameters (bond lengths, bond angles, and dihedral angles) and electronic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing chemical stability.
Furthermore, DFT is used to calculate thermodynamic properties such as total energy, enthalpy, and Gibbs free energy for various conformers. orientjchem.org By comparing these values, the relative stabilities of different ring conformations can be precisely quantified, allowing for the prediction of the most abundant conformer at a given temperature. A vibrational frequency analysis is also performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to simulate theoretical IR and Raman spectra, which can then be compared with experimental data to aid in spectral assignment. researchgate.net
| Property | Conformer A (e.g., Twist-Chair) | Conformer B (e.g., Boat) | Relative Difference (B - A) |
|---|---|---|---|
| Total Energy (Hartree) | -X.12345 | -X.12000 | +0.00345 Hartree |
| Relative Gibbs Free Energy (kcal/mol) | 0.00 | +2.16 | +2.16 kcal/mol |
| Calculated Dipole Moment (Debye) | 3.1 D | 3.5 D | +0.4 D |
The seven-membered cycloheptanone ring is known for its conformational complexity, lacking the high symmetry of smaller rings like cyclohexane. acs.orgresearchgate.net It exists as a dynamic equilibrium of several low-energy conformers, primarily in the twist-chair and twist-boat families. The presence of substituents further complicates this landscape.
Computational methods are essential for mapping the potential energy surface (PES) of the cycloheptanone ring. By performing a systematic conformational search or running molecular dynamics simulations, various stable conformers (local minima on the PES) can be identified. The pathways for interconversion between these conformers, which involve processes like pseudorotation and ring inversion, can be elucidated by locating the transition state structures that connect them. biomedres.us
The energy difference between a stable conformer and a transition state defines the activation barrier for that specific conformational change. nih.govresearchgate.net For cycloheptane (B1346806) systems, these barriers are typically low, leading to rapid interconversion at room temperature. DFT calculations can provide quantitative estimates of these barriers, which are crucial for understanding the molecule's flexibility and dynamic behavior. The puckering of the ring can be quantitatively described using Cremer-Pople puckering coordinates, which helps in classifying the geometry of different conformers. nih.gov
| Conformational Process | Predicted Activation Energy (kcal/mol) | Description |
|---|---|---|
| Twist-Chair ⇌ Twist-Chair (Pseudorotation) | 2 - 4 | Low-energy pathway connecting different twist-chair forms. |
| Twist-Chair ⇌ Twist-Boat (Inversion) | 5 - 8 | Higher-energy process involving more significant structural rearrangement. |
The gem-difluoro group at the C5 position exerts a profound influence on the conformational preferences of the cycloheptanone ring. nih.govresearchgate.netresearchgate.net This influence stems from a combination of steric and electronic effects.
Steric Effects : The CF₂ group is sterically demanding, and its presence can destabilize certain conformations where it would experience significant steric hindrance with neighboring hydrogen atoms (e.g., 1,3-diaxial-like interactions).
Electronic Effects : The highly polar C-F bonds create a strong local dipole moment. This dipole can interact with the dipole of the carbonyl group and other parts of the molecule. Conformations that align these dipoles in a favorable (e.g., anti-parallel) orientation may be stabilized, while those with unfavorable (e.g., parallel) alignment will be destabilized. rsc.orgnih.gov This through-space electrostatic interaction can significantly alter the relative energies of the conformers compared to the non-fluorinated parent compound. Furthermore, the inductive effect of the fluorine atoms can alter the acidity of adjacent C-H bonds, influencing the molecule's reactivity. nih.gov
Computational analysis allows for the dissection of these effects by comparing the conformational landscape of the fluorinated compound with its non-fluorinated analogue.
While DFT calculations provide a static picture of stable conformers and transition states, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. mdpi.com In an MD simulation, the motion of atoms is calculated by integrating Newton's laws of motion, providing a trajectory that describes how the molecule's position and conformation evolve. nih.gov
MD simulations are particularly useful for:
Exploring Conformational Space : By simulating the molecule at a given temperature, MD can reveal the accessible conformations and the frequency of transitions between them, providing a dynamic view of the conformational equilibrium.
Analyzing Solvent Effects : The behavior of a molecule can change dramatically in solution. MD simulations explicitly model solvent molecules (e.g., water, chloroform), allowing for the investigation of solute-solvent interactions such as hydrogen bonding. spectroscopyonline.comrsc.org The conformational equilibrium can shift to favor conformers that have more favorable interactions with the solvent. For instance, a conformer with a larger dipole moment might be preferentially stabilized in a polar solvent.
By analyzing the MD trajectory, one can calculate properties like radial distribution functions to understand solvent structuring around the molecule and time correlation functions to study dynamic processes.
| Simulation Type | Objective | Expected Outcome |
|---|---|---|
| In Vacuum (Gas Phase) | To observe intrinsic conformational dynamics without external influences. | Characterization of conformational interconversion rates and pathways at a given temperature. |
| In Explicit Water | To study the effect of a polar, protic solvent on conformational equilibrium. | Quantification of solvent shell structure and potential stabilization of more polar conformers. |
| In Explicit Chloroform | To study the effect of a non-polar solvent. | Comparison of conformational preferences in different solvent environments to assess the role of polarity. |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data
In the structural elucidation of novel compounds such as this compound, the synergy between experimental spectroscopy and computational chemistry is invaluable. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become a standard tool for predicting spectroscopic parameters. nih.govnih.govnumberanalytics.com These predictions serve as a powerful guide for assigning experimental spectra and verifying proposed molecular structures. The primary methods used for these predictions are the Gauge-Independent Atomic Orbital (GIAO) method for Nuclear Magnetic Resonance (NMR) chemical shifts and harmonic frequency analysis for infrared (IR) vibrational frequencies. nih.govq-chem.comresearchgate.net
The predictive process begins with a computational geometry optimization of the molecule's three-dimensional structure to find its most stable conformation. Following this, the optimized geometry is used for the calculation of NMR shielding tensors and vibrational modes. For NMR predictions, DFT functionals like B3LYP or ωB97XD are commonly paired with basis sets such as 6-31+G(d,p) to compute the isotropic shielding constants of each nucleus. nih.govnsf.gov These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. rsc.org To improve accuracy and correct for systematic errors inherent in the theoretical models, linear scaling factors are often derived from a comparison between calculated and experimental shifts for a set of known, related compounds. nih.govescholarship.org
For the prediction of vibrational frequencies, the same optimized molecular structure is subjected to a frequency calculation at a chosen level of theory, with the B3LYP functional being a consistently reliable choice. nih.govarxiv.org This analysis calculates the harmonic vibrational frequencies, which correspond to the fundamental modes of molecular motion. However, these calculated harmonic frequencies are typically higher than the frequencies observed in experimental IR spectra due to the effects of anharmonicity. To account for this discrepancy, the computed frequencies are uniformly scaled using an empirical scaling factor specific to the computational method used. researchgate.net This approach yields a predicted IR spectrum that can be directly compared with experimental data, aiding in the assignment of key functional group vibrations, such as the carbonyl (C=O) and carbon-fluorine (C-F) stretches.
The following tables present the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and the principal vibrational frequencies for this compound, as derived from a hypothetical DFT study at the B3LYP/6-31+G(d,p) level of theory. These predicted values provide a benchmark for comparison against future experimental data.
Predicted NMR Spectroscopic Data
The predicted chemical shifts are essential for assigning the signals in an experimental NMR spectrum to specific nuclei within the this compound molecule.
| Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H on C2 | 2.85 | Multiplet |
| Methyl H on C2 | 1.10 | Doublet |
| H on C3 | 1.90 | Multiplet |
| H on C4 | 2.35 | Multiplet |
| H on C6 | 2.45 | Multiplet |
| H on C7 | 2.15 | Multiplet |
The carbon NMR spectrum is predicted to show distinct signals for each carbon atom. The carbonyl carbon (C1) is expected to be the most downfield signal, while the carbon bearing the two fluorine atoms (C5) will also be significantly shifted and show splitting due to C-F coupling.
| Atom Position | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | 210.5 |
| C2 | 45.2 |
| C2-Methyl | 15.8 |
| C3 | 28.9 |
| C4 | 40.1 (t) |
| C5 (CF₂) | 124.7 (t) |
| C6 | 42.3 (t) |
| C7 | 35.6 |
(t) = triplet, indicating splitting from coupling to fluorine.
Given the presence of a gem-difluoro group, a single signal is anticipated in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift is predicted relative to CFCl₃.
| Atom Position | Predicted Chemical Shift (δ, ppm) |
| F on C5 | -95.3 |
Predicted Vibrational Frequencies
The predicted infrared spectrum provides insight into the functional groups and bonding arrangements within the molecule. The most intense and characteristic absorption bands are typically associated with the stretching vibrations of polar bonds.
The most significant predicted vibrational modes are listed below. The carbonyl stretch is expected to be a strong, sharp absorption, representing a key diagnostic peak for this molecule. The C-F stretching vibrations are also expected to be strong and appear in a characteristic region of the spectrum.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| C-H Stretch (Aliphatic) | 2980-2870 | Medium |
| C=O Stretch (Ketone) | 1725 | Strong |
| CH₂ Scissoring/Bending | 1460 | Medium |
| C-F Stretch (Symmetric) | 1150 | Strong |
| C-F Stretch (Asymmetric) | 1115 | Strong |
Applications of 5,5 Difluoro 2 Methylcycloheptan 1 One As a Versatile Synthetic Synthon
Strategic Incorporation into Complex Organic Architectures.
The unique structural attributes of 5,5-difluoro-2-methylcycloheptan-1-one make it an attractive starting point for the synthesis of intricate molecular architectures. The presence of a ketone functionality allows for a wide range of chemical transformations, while the difluorinated carbon and the methylated stereocenter provide handles for controlling stereochemistry and modulating molecular properties.
The chiral nature of this compound, owing to the methyl group at the C-2 position, is a key feature that can be exploited in asymmetric synthesis. This inherent chirality allows the molecule to serve as a chiral pool starting material, providing a stereochemically defined foundation for the synthesis of enantiomerically pure complex molecules. The stereogenic center can influence the stereochemical outcome of subsequent reactions, a phenomenon known as asymmetric induction.
For instance, nucleophilic addition to the carbonyl group can proceed with facial selectivity, dictated by the steric hindrance imposed by the adjacent methyl group. This allows for the diastereoselective formation of new stereocenters. Furthermore, the principles of organocatalysis could be applied to achieve highly enantioselective transformations at the α-position to the carbonyl group. nih.govresearchgate.net The strategic placement of the methyl group can also influence the conformational preferences of the seven-membered ring, further contributing to the stereocontrol of chemical reactions. researchgate.net
The use of naturally occurring chiral molecules, or the "chiral pool," is a powerful strategy in the synthesis of complex natural products and pharmaceuticals. nih.govresearchgate.netmdpi.com While this compound itself may not be a naturally occurring product, its synthesis from chiral precursors would render it a valuable addition to the synthetic chemist's toolbox for chiral synthesis.
Table 1: Potential Asymmetric Transformations of this compound
| Reaction Type | Potential Outcome | Controlling Factor |
| Nucleophilic Addition | Diastereoselective formation of tertiary alcohols | Steric hindrance from the C-2 methyl group |
| Enolate Alkylation | Diastereoselective introduction of new substituents | Chiral auxiliaries or catalysts |
| Aldol (B89426) Condensation | Formation of new C-C bonds with stereocontrol | Pre-formed enolates or catalytic conditions |
| Reduction of Ketone | Diastereoselective synthesis of cycloheptanols | Chiral reducing agents |
Seven-membered rings are important structural motifs found in a number of bioactive natural products and pharmaceuticals. acs.org However, their synthesis can be challenging compared to five- and six-membered rings. mdpi.comnih.gov this compound serves as a valuable scaffold for the construction of novel fluorinated seven-membered ring systems. The gem-difluoro group can significantly impact the conformational behavior and electronic properties of the cycloheptane (B1346806) ring. researchgate.net
The synthesis of medium-sized rings, such as cycloheptanes, is an area of active research, with ring-expansion strategies being a valuable tool. mdpi.comnih.govchemrxiv.org The development of synthetic routes to this compound would provide access to a range of difluorinated cycloheptane derivatives. These derivatives could find applications in medicinal chemistry as novel pharmacophores and in materials science as unique building blocks for advanced materials. The presence of fluorine can also facilitate the study of molecular interactions through 19F NMR spectroscopy.
Role in the Development of Fluorinated Materials.
Fluorinated polymers and materials often exhibit exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique electronic characteristics. nih.gov These properties make them suitable for a wide range of applications, from advanced coatings to electronic devices.
This compound can be envisioned as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. For example, the ketone functionality could be transformed into a polymerizable group, such as an alkene or an ester. The resulting polymers would incorporate the difluorinated cycloheptyl unit into their structure, potentially leading to materials with enhanced properties.
The incorporation of fluorinated cyclic structures into polymer backbones can lead to materials with low dielectric constants, which are crucial for applications in microelectronics. researchgate.net Furthermore, fluorinated polymers often exhibit low coefficients of friction and high hydrophobicity, making them suitable for applications such as anti-fouling coatings and low-friction surfaces. rsc.org The synthesis of fluorinated polyurethanes and polyimides has been shown to result in materials with excellent thermal and chemical stability. mdpi.comresearchgate.net
Table 2: Potential Properties of Polymers Derived from this compound
| Property | Potential Enhancement | Rationale |
| Thermal Stability | Increased | High bond energy of the C-F bond |
| Chemical Resistance | Improved | Inertness of the C-F bond |
| Dielectric Constant | Lowered | High electronegativity of fluorine reduces polarizability |
| Hydrophobicity | Increased | Low surface energy of fluorinated surfaces |
The introduction of fluorine atoms into organic materials can significantly influence their electronic properties. The high electronegativity of fluorine can lower both the HOMO and LUMO energy levels of a molecule, which can be advantageous for applications in organic electronics. rsc.org For instance, lowering the LUMO level can facilitate electron injection in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials derived from this compound could be explored for their potential in electronic and optoelectronic applications. The difluorinated cycloheptyl moiety could be incorporated into conjugated polymers or small molecules to tune their electronic properties. The impact of fluorination on the electronic structure of aromatic rings has been studied, and similar effects could be expected in aliphatic systems. rsc.org The development of novel fluorinated materials is crucial for the advancement of next-generation electronic and optoelectronic devices. rsc.org
Exploration as a Bioisostere or Structural Probe in Chemical Biology Research.
Bioisosterism, the replacement of a functional group in a molecule with another group of similar size, shape, and electronic properties, is a powerful strategy in drug design. drughunter.comnih.gov The gem-difluoromethylene group (CF2) is a well-known bioisostere of a carbonyl group (C=O) or a gem-dimethyl group (C(CH3)2). This is due to the similar bond angles and steric demands of these groups.
The replacement of a carbonyl group with a gem-difluoro group can lead to increased metabolic stability, as the C-F bond is much stronger than the C=O double bond and less susceptible to enzymatic reduction. Furthermore, the high polarity of the C-F bonds can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can affect the binding affinity of a molecule to its biological target.
This compound and its derivatives could be explored as potential bioisosteres in medicinal chemistry programs. For example, if a bioactive molecule contains a cycloheptanone (B156872) ring, replacing it with a 5,5-difluorocycloheptanone moiety could lead to improved pharmacokinetic properties. The cyclohexene (B86901) ring has been successfully used as a bioisostere for a furanose ring in nucleoside analogues, demonstrating the potential of cyclic structures in bioisosteric replacement. nih.gov
In addition to its role as a bioisostere, the presence of fluorine in this compound makes it a potential structural probe for chemical biology research. 19F NMR spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of molecules in biological systems, as the 19F nucleus is 100% abundant and has a large chemical shift range.
Understanding Fluorine's Impact on Molecular Recognition and Ligand-Protein Interactions within Chemical Systems
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity. The gem-difluoro group (CF2), as would be found in this compound, is particularly significant.
Key Physicochemical Effects of gem-Difluorination:
Local Dipole Moment: The two highly electronegative fluorine atoms create a strong local dipole moment at the C5 position of the cycloheptanone ring. This can lead to favorable electrostatic and multipolar interactions with protein binding pockets, potentially enhancing ligand affinity. nih.gov
Conformational Control: The steric bulk and electronic properties of the CF2 group can influence the conformational preferences of the seven-membered ring, locking it into a shape that is more complementary to a target protein's active site.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a CF2 group on the ring can block sites that are susceptible to metabolic oxidation by enzymes like cytochrome P450. nih.gov This increases the molecule's metabolic stability and half-life in a biological system. nih.gov
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF2 group can influence the pKa of nearby functional groups through inductive effects. nih.gov In the case of the target ketone, it would increase the electrophilicity of the carbonyl carbon.
These properties are crucial for molecular recognition. A ligand's ability to bind to a protein is a delicate balance of hydrophobic, electrostatic, and hydrogen-bonding interactions. The gem-difluoro group can alter this balance, sometimes dramatically improving binding affinity and selectivity.
Table 1: General Impact of gem-Difluorination on Molecular Properties Relevant to Ligand-Protein Interactions
| Property | Effect of CF2 Group | Rationale |
| Local Polarity | Increased | High electronegativity of fluorine atoms creates a significant dipole. |
| Metabolic Stability | Increased | The C-F bond is very strong and resistant to enzymatic cleavage. nih.govnih.gov |
| Acidity of α-protons | Increased | Strong inductive electron withdrawal by the two fluorine atoms. nih.gov |
| Lipophilicity | Generally Increased | Fluorine can enhance passage through lipid bilayers. nih.gov |
| Conformation | Restricted | The steric and electronic demands of the CF2 group can lock in specific ring conformations. |
Elucidating Perturbations to Reactivity in Model Biological Contexts as Chemical Probes
Organofluorine compounds are valuable tools as chemical probes to study biological systems. nih.gov Their unique properties allow them to report on their local environment or to perturb a system in a controlled way.
Use of Fluorinated Ketones as Probes:
¹⁹F NMR Spectroscopy: The fluorine-19 nucleus is an excellent handle for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a high natural abundance and sensitivity, and there is no background signal in biological systems. nih.govresearchgate.net By incorporating a fluorinated molecule like this compound into a biological system, researchers could theoretically use ¹⁹F NMR to monitor its interactions with proteins, observe conformational changes, and measure binding kinetics. nih.gov The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment. researchgate.net
Probing Enzyme Mechanisms: Ketones are known to interact with various enzymes. The enhanced electrophilicity of the carbonyl carbon in a fluorinated ketone could make it a more potent inhibitor or a useful probe for studying enzyme active sites. sapub.org For example, the gem-difluoro group can act as a bioisostere of a carbonyl or amide group, allowing it to mimic natural substrates while having altered reactivity. nih.gov
Perturbing Biological Pathways: Introducing a fluorinated analog of a natural molecule can help elucidate its biological role. The fluorinated compound may bind to the target receptor but fail to elicit the normal downstream response, thereby acting as an antagonist or inhibitor. This allows researchers to study the consequences of blocking a specific step in a biological pathway.
Future Research Directions and Emerging Avenues for 5,5 Difluoro 2 Methylcycloheptan 1 One Research
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles necessitates the development of synthetic pathways that are both environmentally benign and efficient. Future research in the synthesis of 5,5-Difluoro-2-methylcycloheptan-1-one will likely focus on improving sustainability and atom economy.
Current synthetic strategies for fluorinated compounds often rely on reagents and conditions that are far from ideal in terms of environmental impact and waste generation. Therefore, a primary research goal will be the design of synthetic routes that minimize the use of hazardous materials and the production of byproducts. This could involve the exploration of catalytic methods that replace stoichiometric reagents, thereby reducing waste and improving efficiency. For instance, the development of catalytic cycles for the introduction of the gem-difluoro moiety would be a significant advancement.
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a key metric in the development of new synthetic methods. wikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, will be prioritized over substitution and elimination reactions that inherently generate waste. Gold-catalyzed hydration of alkynylsulfones is an example of a 100% atom-economical route to β-ketosulfones, and similar principles could be applied to the synthesis of fluorinated ketones. rsc.org
Key areas for investigation in the sustainable synthesis of this compound include:
Catalytic Fluorination: Investigating the use of transition metal catalysts or organocatalysts to facilitate the difluorination of a 2-methylcycloheptanone (B1268169) precursor.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability while minimizing solvent usage and waste.
Bio-based Starting Materials: Exploring the use of renewable feedstocks to synthesize the cycloheptanone (B156872) backbone, thereby reducing the reliance on petrochemicals.
A comparative table of potential synthetic strategies is presented below, highlighting the advantages and disadvantages of each approach in the context of green chemistry.
| Synthetic Strategy | Potential Advantages | Potential Disadvantages |
| Catalytic Difluorination | High atom economy, reduced waste, potential for enantioselectivity. | Catalyst development can be challenging and expensive. |
| Flow Chemistry Synthesis | Improved safety and control, easier scale-up, reduced reaction times. | Initial setup costs can be high. |
| Synthesis from Bio-renewables | Reduced carbon footprint, use of sustainable feedstocks. | May require multi-step conversions and complex purification. |
Investigation of Novel Reactivity Patterns and Cascade Reactions Enabled by the gem-Difluoro and Ketone Functionalities
The juxtaposition of a gem-difluoro group and a ketone functionality within a flexible seven-membered ring is expected to give rise to unique reactivity patterns. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the electronic properties of the adjacent carbonyl group, making it more electrophilic and potentially altering its typical reaction pathways.
Future research will aim to uncover and exploit this unique reactivity. This includes exploring reactions that are specifically enabled by the presence of the difluoro group, such as novel nucleophilic additions, rearrangements, and cycloadditions. The increased electrophilicity of the carbonyl carbon could lead to the formation of stable hydrates or hemiacetals, which could serve as intermediates in subsequent transformations.
A particularly exciting avenue of research is the design and implementation of cascade reactions. uni-muenster.debeilstein-journals.org These are multi-step reactions that occur in a single pot, where the product of one reaction becomes the substrate for the next. The unique electronic and steric environment of this compound could be leveraged to trigger complex molecular transformations, leading to the rapid construction of intricate molecular architectures. For example, a reaction could be initiated at the ketone, with a subsequent step involving the gem-difluoro group or another part of the carbocyclic ring.
Potential areas of investigation for novel reactivity include:
Nucleophilic Addition Reactions: Studying the addition of a wide range of nucleophiles to the activated ketone and exploring the stereochemical outcomes.
Rearrangement Reactions: Investigating the possibility of ring contractions or expansions initiated by reactions at the ketone or the gem-difluoro center.
Cascade Reactions: Designing one-pot transformations that form multiple new bonds and stereocenters in a single operation, starting from this compound.
Application of Advanced In Situ Spectroscopic Monitoring Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Advanced in situ spectroscopic techniques offer the ability to monitor chemical reactions in real-time, providing invaluable data on the formation and consumption of reactants, intermediates, and products.
Future research on this compound will benefit greatly from the application of such techniques. In particular, 19F NMR spectroscopy is a powerful tool for studying fluorinated molecules due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which often allows for the unambiguous identification of different fluorine-containing species in a reaction mixture. nih.govnih.govbohrium.comresearchgate.netresearchgate.net
By monitoring reactions involving this compound using in situ 19F NMR, researchers can gain insights into:
Reaction Kinetics: Determining the rates of individual reaction steps.
Intermediate Identification: Detecting and characterizing transient intermediates that may not be observable by conventional analytical methods.
Mechanistic Pathways: Differentiating between competing reaction pathways and understanding the factors that control selectivity.
Other in situ spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, can also provide complementary information about the changes in functional groups during a reaction. The data obtained from these studies will be instrumental in developing more efficient and selective synthetic methods for and with this compound.
| Spectroscopic Technique | Information Gained | Relevance to this compound Research |
| In Situ 19F NMR | Real-time tracking of fluorine-containing species, identification of intermediates. | Elucidating the mechanism of fluorination reactions and subsequent transformations of the target molecule. |
| In Situ IR/Raman | Monitoring changes in functional groups (e.g., C=O stretch of the ketone). | Providing complementary kinetic and mechanistic data. |
Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property-Driven Design
In the context of this compound, ML and AI have the potential to significantly accelerate research and development. For instance, machine learning models can be trained on existing databases of fluorination reactions to predict the optimal conditions for the synthesis of this specific compound. nih.gov This predictive capability can save considerable time and resources by reducing the need for extensive experimental screening.
Future research in this area will likely involve:
Predictive Reaction Modeling: Developing and applying machine learning models to predict the reactivity and selectivity of reactions involving this compound. researchgate.netmdpi.com
De Novo Molecular Design: Using generative AI models to design novel compounds with tailored properties based on the fluorinated cycloheptanone core.
Automated Synthesis: Integrating AI-powered synthesis planning software with robotic platforms to enable the automated synthesis of this compound and its derivatives.
The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this exciting area of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
